3,6-Dibromo-8-nitroquinoline

Vue d'ensemble

Description

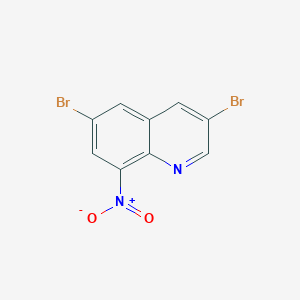

3,6-Dibromo-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a nitro group at the 8th position on the quinoline ring. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,6-Dibromo-8-nitroquinoline can be synthesized through the direct halogenation of 8-nitroquinoline. The process involves the use of N-halosuccinimide in acetic acid as the halogenating agent . The reaction conditions typically require the mixture to be stirred at room temperature or slightly elevated temperatures to ensure complete halogenation.

Another method involves the halogenation of 6-halo-8-nitroquinoline, which is prepared via a Skraup reaction . The nitro group can be reduced to an amino group, which is then hydrolyzed to form the phenol in 70% sulfuric acid at 220°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-8-nitroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The amino group formed from the reduction of the nitro group can be further oxidized to form different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Reduction: Formation of 3,6-dibromo-8-aminoquinoline.

Oxidation: Formation of quinoline derivatives with different oxidation states.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Anticancer Activity

Research indicates that derivatives of 8-nitroquinoline, including 3,6-dibromo-8-nitroquinoline, have shown promising anticancer properties. For instance, studies have demonstrated that certain quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines, including lung and colon cancers. The structure-activity relationship (SAR) analysis suggests that modifications at the 3 and 6 positions can enhance the efficacy of these compounds against cancer cells .

b. Alzheimer’s Disease Therapeutics

The compound is being investigated for its potential role in the treatment of Alzheimer's disease. It has been noted that quinoline derivatives can selectively bind to amyloid-beta and tau proteins, which are associated with the pathogenesis of Alzheimer's. The presence of the nitro group in this compound allows for further functionalization at the 3 and 6 positions, enabling the development of hybrid agents for both imaging and therapeutic purposes .

Materials Science

a. Synthesis of Organometallic Complexes

This compound serves as a precursor for synthesizing organometallic complexes. These complexes have applications in catalysis and materials science due to their ability to form stable coordination compounds with metals like zinc and copper. The bromine substitutions enhance the ligand's ability to stabilize metal ions, making them suitable for various catalytic processes .

Table 1: Summary of Research Findings on this compound

Case Study: Neurodegenerative Disease Research

A notable study investigated the use of quinoline derivatives in targeting neurodegenerative diseases. The research focused on synthesizing a series of novel compounds based on 8-nitroquinoline frameworks, including this compound. These compounds were evaluated for their ability to inhibit aggregation of amyloid-beta peptides in vitro, showing promise as early diagnostic tools and therapeutic agents for Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 3,6-dibromo-8-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The bromine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,6-Dichloro-8-nitroquinoline: Similar in structure but with chlorine atoms instead of bromine.

8-Nitroquinoline: Lacks the halogen substituents.

3-Bromo-8-nitroquinoline: Contains only one bromine atom at the 3rd position.

Uniqueness

3,6-Dibromo-8-nitroquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dual bromination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications compared to its mono-brominated or non-halogenated counterparts .

Activité Biologique

3,6-Dibromo-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features both bromine and nitro substituents on the quinoline ring. The presence of these groups enhances its reactivity and potential interactions with biological targets. The nitro group can undergo reduction to form an amino group, which may further interact with various biomolecules.

The mechanism of action of this compound primarily involves:

- Nucleophilic Substitution Reactions : The reactive bromine and nitro groups can form covalent bonds with nucleophilic sites on biological molecules, such as enzymes and receptors.

- Enzymatic Reduction : The nitro group can be reduced enzymatically to produce reactive intermediates that may interact with DNA and proteins, leading to cellular damage or modulation of biological activity .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cell death .

Antiparasitic Activity

Research indicates that derivatives of 8-nitroquinoline, including this compound, show promising antiparasitic effects. For instance, a related compound demonstrated potent activity against Leishmania species with IC50 values in the low micromolar range . This suggests that this compound could be a candidate for further development as an antileishmanial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Nitro compounds are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction . Studies have highlighted the potential of similar quinoline derivatives in inhibiting tumor growth and promoting cancer cell death.

Case Studies

- Antileishmanial Activity : A study on related nitroquinoline compounds found one derivative with an IC50 value of 6.5 μM against Leishmania donovani, indicating strong selectivity and efficacy .

- Anticancer Studies : Research focused on quinoline derivatives has shown that modifications at the 6-position can enhance anticancer activity by improving interaction with target enzymes involved in cancer progression .

Comparative Analysis

Propriétés

IUPAC Name |

3,6-dibromo-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(11)4-12-9(5)8(3-6)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUGRVFNDYPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.